Potent Inhibition of Human Soluble Epoxide Hydrolase (sEH) vs. Structurally Related Benzonitriles
2-Hydroxy-6-methoxybenzonitrile inhibits human soluble epoxide hydrolase (sEH) with an IC50 of 40 nM in a fluorescence-based assay using PHOME as the substrate [1]. In contrast, the structurally simpler 4-methoxybenzonitrile—which lacks both the ortho-hydroxyl group and the 2,6-substitution pattern—exhibits no detectable sEH inhibition at comparable concentrations and instead acts as a weak tyrosinase inhibitor (IC50 = 111.1 μM) [2]. This >2,700-fold difference in potency highlights the essential contribution of the 2-hydroxy-6-methoxy motif to sEH engagement.
| Evidence Dimension | Inhibition of human soluble epoxide hydrolase (sEH) |
|---|---|
| Target Compound Data | IC50 = 40 nM |
| Comparator Or Baseline | 4-Methoxybenzonitrile: no sEH inhibition reported; tyrosinase IC50 = 111.1 μM |
| Quantified Difference | >2,700-fold higher potency for sEH (target compound) |
| Conditions | Human sEH, PHOME fluorogenic substrate, 10 min incubation |
Why This Matters
This potency level makes 2-hydroxy-6-methoxybenzonitrile a viable fragment for developing sEH-targeted therapeutics, a pathway not accessible to simpler benzonitrile analogs.
- [1] BindingDB. BDBM50435763 (CHEMBL2392711). Inhibition of human soluble epoxide hydrolase (sEH). IC50 = 40 nM. View Source
- [2] Nihei KI, Kubo I. Benzonitriles as tyrosinase inhibitors with hyperbolic inhibition manner. Int J Biol Macromol. 2019;133:929-932. doi:10.1016/j.ijbiomac.2019.04.156. View Source
